molecular formula C12H5Cl5 B1202525 3,3',4,4',5-Pentachlorobiphenyl CAS No. 57465-28-8

3,3',4,4',5-Pentachlorobiphenyl

Cat. No. B1202525
CAS RN: 57465-28-8
M. Wt: 326.4 g/mol
InChI Key: REHONNLQRWTIFF-UHFFFAOYSA-N
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Description

3,3’,4,4’,5-Pentachlorobiphenyl, also known as PCB 126, is one of the 209 polychlorinated biphenyls (PCBs). It is a synthetic organic compound with 5 chlorine atoms attached to biphenyl . It is associated with a range of diseases, including nonalcoholic fatty liver disease and nonalcoholic steatohepatitis . It is an environmentally relevant, highly toxic PCB congener of regulatory concern that causes wasting syndrome, thymic involution, inflammation, liver hypertrophy, and steatosis .


Molecular Structure Analysis

The molecular formula of 3,3’,4,4’,5-Pentachlorobiphenyl is C12H5Cl5. The chlorines are located at the 3, 4, 5, 3’, and 4’ positions . It is a pentachlorobiphenyl in which the chlorines are located at the 3, 4, 5, 3’, and 4’ positions .


Physical And Chemical Properties Analysis

3,3’,4,4’,5-Pentachlorobiphenyl has a melting point of 106°C and a boiling point of 412.3°C. It has a density of 1.5220 and a refractive index of 1.6200. It is slightly soluble in chloroform and methanol .

Scientific Research Applications

Cardiovascular Research

PCB 126 has been used to study its effects on the cardiovascular system of zebrafish embryos. It has been shown to induce pericardial edema and circulatory failure, as well as a reduction in cardiac output and body length at 80 hours post-fertilization. This research is crucial for understanding the cardiovascular toxicity of environmental pollutants and their impact on aquatic life .

Endocrine Disruption Studies

In the field of endocrinology, PCB 126 is studied for its estrogenic potency. It has been reported to mimic estrogen in fish, affecting oocyte maturation in the dusky tripletooth goby. This research helps in understanding the endocrine-disrupting potential of PCBs and their effects on reproductive health .

Molecular Pharmacology

PCB 126 is also significant in molecular pharmacology. It interacts with the aryl hydrocarbon receptor (AhR), leading to the up-regulation of genes like cyp1a, hsp70, and gstp1. This interaction is essential for understanding the molecular mechanisms of toxicity and the role of oxidative stress in developmental toxicity .

Environmental Health Monitoring

The photolysis of PCB 126 in solution is studied to understand its degradation pathways and the stability of its chlorinated compounds. This research is vital for environmental health monitoring and assessing the risks associated with PCB exposure .

Neurobiology

In neurobiological research, PCB 126 is used to study its effects on neurotransmitter synthesis. It has been shown to catalyze the decarboxylation of various amino acids to their corresponding neurotransmitters, which is fundamental for understanding the neurotoxic effects of PCBs .

Cell Viability Assays

PCB 126’s impact on cell viability is another area of application. It is used in assays to measure cell viability by reducing compounds like CCK8 to formazan, which correlates with cell health. This application is crucial for toxicological studies and drug screening processes .

Mechanism of Action

Target of Action

3,3’,4,4’,5-Pentachlorobiphenyl, also known as PCB 126, is a type of polychlorinated biphenyl (PCB), a group of synthetic organic compounds . The primary targets of PCB 126 are the aryl hydrocarbon receptor (AhR) and estrogen receptor . These receptors play crucial roles in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .

Mode of Action

PCB 126 interacts with its targets, leading to a series of biochemical reactions. It catalyzes the decarboxylation of L-3,4-dihydroxyphenylalanine (DOPA) to dopamine, L-5-hydroxytryptophan to serotonin, and L-tryptophan to tryptamine . These reactions are essential for the normal functioning of the nervous system.

Biochemical Pathways

The interaction of PCB 126 with its targets affects several biochemical pathways. It disrupts the homeostasis of oxygenated regulatory lipid mediators (oxylipins), potential markers of exposure to AhR agonists . Oxylipins regulate important biological processes, including cell proliferation, apoptosis, tissue repair, and inflammation . Altered levels of these regulatory lipids or modulation of enzymes involved in oxylipin metabolism have been linked to organ damage, development of fibrosis, and nonalcoholic fatty liver disease and nonalcoholic steatohepatitis .

Result of Action

The action of PCB 126 leads to molecular and cellular effects. It causes a reduction in growth rates, a dose-dependent decrease in thymus weights, and a dose-dependent increase in liver weights . It also decreases hepatic and systemic ratios of epoxide to diol metabolites of unsaturated fatty acids in male rats . These effects suggest that oxylipins are potential biomarkers of exposure to PCB 126 .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of PCB 126. As a persistent organic pollutant, PCB 126 is resistant to environmental degradation through photolytic, biological, or chemical processes . It persists in the environment, bioaccumulates in animal tissue, and biomagnifies in food chains . These characteristics can have a significant impact on health and the environment.

Safety and Hazards

3,3’,4,4’,5-Pentachlorobiphenyl is harmful if inhaled and may cause cancer. It may cause damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects . When heated to decomposition, it emits toxic vapors of Cl .

properties

IUPAC Name

1,2,3-trichloro-5-(3,4-dichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl5/c13-8-2-1-6(3-9(8)14)7-4-10(15)12(17)11(16)5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHONNLQRWTIFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C(=C2)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3032179
Record name 3,3',4,4',5-Pentachlorobiphenyl
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Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Cerilliant MSDS]
Record name 3,4,5,3',4'-Pentachlorobiphenyl
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Product Name

3,3',4,4',5-Pentachlorobiphenyl

CAS RN

57465-28-8
Record name PCB 126
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Record name 3,4,5,3',4'-Pentachlorobiphenyl
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Record name 3,3',4,4',5-Pentachlorobiphenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3',4,4',5-PENTACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: PCB 126 is a potent agonist for the aryl hydrocarbon receptor (AhR) [, , , , ]. Upon binding to the AhR, PCB 126 initiates a cascade of events:

  • AhR Activation and Nuclear Translocation: The PCB 126-AhR complex translocates to the nucleus and binds to specific DNA sequences called dioxin-responsive elements (DREs) [, , ].
  • Gene Transcription Alterations: This binding initiates the transcription of various genes, including those encoding cytochrome P450 enzymes like CYP1A1, CYP1A2, and CYP1B1 [, , , , , , , , ].
  • Disruption of Biological Processes: Increased CYP1A activity can lead to the production of reactive metabolites and oxidative stress [, , ], contributing to toxic effects in various tissues, including the liver, thymus, and endocrine system [, , , , , , , ]. PCB 126 exposure can also disrupt thyroid hormone homeostasis [, , , ], impair immune function [, ], and alter lipid and carbohydrate metabolism [, ].

A: * Molecular Formula: C12H5Cl5* Molecular Weight: 326.45 g/mol* Spectroscopic Data: PCB 126 is typically characterized by gas chromatography-mass spectrometry (GC-MS) techniques []. The compound exhibits specific mass spectral fragments that allow for its identification and quantification.

ANone: The structure of PCB congeners significantly influences their biological activity and toxicity.

  • Planar Structure and AhR Binding: PCB 126's non-ortho-substituted, coplanar structure is crucial for its high affinity for the AhR [, , ]. This planar conformation allows it to fit into the AhR binding pocket more effectively than non-planar congeners.
  • Chlorine Substitution Pattern: The specific chlorine substitution pattern in PCB 126 (3,3',4,4',5-) contributes to its high toxicity [, ]. Studies have shown that congeners with chlorine substitutions at ortho positions or with low lateral chlorine content generally exhibit less potent AhR-mediated activity [].
  • Comparison with Other Compounds: Comparisons with polychlorinated diphenyl ethers (PCDEs), which are structurally similar but inherently non-planar, emphasize the importance of planarity for AhR binding and activity []. PCDEs with similar chlorine substitution patterns as PCB 126 can exhibit different activity profiles due to their non-planar nature.

A: PCB 126 is recognized as a highly toxic environmental contaminant with potential for long-term health effects [, , ].

  • Animal Studies: Studies in various animal models, including rats, mice, and birds, have demonstrated a range of toxic effects following PCB 126 exposure [, , , , , , , ]. These effects include:
    • Liver Toxicity: Hepatomegaly, fatty liver disease, liver enzyme elevation, and increased risk of liver tumors [, , , ].
    • Endocrine Disruption: Thyroid hormone disruption, altered reproductive development, and potential effects on other hormonal systems [, , , , ].
    • Immune System Suppression: Reduced immune cell function and increased susceptibility to infections [, ].
    • Developmental Toxicity: Growth retardation, developmental abnormalities, and impaired organ development in offspring exposed in utero or during lactation [, , ].
  • Human Health Concerns: Although direct causal links between PCB 126 exposure and specific human diseases are challenging to establish, epidemiological studies suggest potential associations with adverse health outcomes, including endocrine disorders, immune system dysfunction, and cancer [].

A: PCB 126, like other PCBs, is a persistent organic pollutant (POP) that poses significant environmental concerns [, ].

  • Persistence and Bioaccumulation: PCB 126 is highly resistant to degradation in the environment and can persist for decades []. This persistence allows it to bioaccumulate in the food chain, reaching high concentrations in top predators, including fish, birds, and humans.
  • Ecotoxicity: PCB 126 is toxic to a wide range of organisms, including fish, birds, and mammals [, , , ]. Its ability to disrupt endocrine function and impair immune responses can have significant impacts on wildlife populations.
  • Mitigation Strategies: Due to its persistence and toxicity, minimizing environmental releases of PCB 126 is crucial. Remediation strategies for contaminated sites often involve dredging of contaminated sediments, thermal treatment of contaminated soil, and bioremediation using microorganisms capable of degrading PCBs [].

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